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molecular formula C10H7FN2O4 B8273781 8-fluoro-3-nitro-2H-chromene-5-carboxylic acid amide

8-fluoro-3-nitro-2H-chromene-5-carboxylic acid amide

Cat. No. B8273781
M. Wt: 238.17 g/mol
InChI Key: RQEJUSKISLYUOC-UHFFFAOYSA-N
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Patent
US07265251B2

Procedure details

Into a reactor, equipped with a mechanic stirrer and a reflux condenser, 8-fluoro-2H-chromene-5-carboxylic acid amide (2 g; 10 mmoles), sodium nitrite (1.4 g; 20 mmoles), potassium iodide (0.33 g; 2 mmoles) and ethyl acetate (20 ml) were charged at room temperature and under inert gas. The mixture was heated at 40° C., then Oxistrong 15® (4 ml) was added in 4 hours. At the end of the addition the reaction mixture was kept under stirring for 1.5 hours, then cooled at 20° C. and diluted with ethyl acetate up to complete dissolution (about 150 ml). After washing with a 20% sodium metabisulphite solution, the phases were separated. The organic phase was washed with a saturated sodium chloride solution, dried and the solvent was removed under reduced pressure, obtaining 8-fluoro-3-nitro-2H-chromene-5-carboxylic acid amide (1.8 g; titre 88%; 66% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]2[O:10][CH2:9][CH:8]=[CH:7][C:6]=2[C:5]([C:12]([NH2:14])=[O:13])=[CH:4][CH:3]=1.[N:15]([O-:17])=[O:16].[Na+].[I-].[K+]>C(OCC)(=O)C>[F:1][C:2]1[C:11]2[O:10][CH2:9][C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:6]=2[C:5]([C:12]([NH2:14])=[O:13])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=2C=CCOC12)C(=O)N
Name
Quantity
1.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.33 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
under stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a reactor, equipped with a mechanic stirrer and a reflux condenser
ADDITION
Type
ADDITION
Details
Oxistrong 15® (4 ml) was added in 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
At the end of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 20° C.
WASH
Type
WASH
Details
After washing with a 20% sodium metabisulphite solution
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed with a saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(C=2C=C(COC12)[N+](=O)[O-])C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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